

# Lemieux-Johnson oxidation using a catalytic amount of OsO<sub>4</sub> and periodate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ammonium periodate

Cat. No.: B084318

[Get Quote](#)

## Application Notes and Protocols: Lemieux-Johnson Oxidation

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Lemieux-Johnson oxidation is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds in alkenes to yield aldehydes and ketones.<sup>[1][2]</sup> Published in 1956 by Raymond U. Lemieux and William S. Johnson, this reaction utilizes a catalytic amount of osmium tetroxide (OsO<sub>4</sub>) with a stoichiometric amount of a co-oxidant, typically sodium periodate (NaIO<sub>4</sub>).<sup>[1][3]</sup> The periodate serves a dual role: it cleaves the intermediate vicinal diol and regenerates the osmium tetroxide catalyst, allowing for the use of sub-stoichiometric quantities of the toxic and expensive osmium reagent.<sup>[1]</sup>

This method stands as a valuable alternative to ozonolysis, notably avoiding the formation of explosive peroxide intermediates and often proceeding under milder conditions.<sup>[2][3]</sup> The reaction typically ceases at the aldehyde or ketone stage, preventing over-oxidation to carboxylic acids, which can be a challenge with other strong oxidizing agents.<sup>[1][2]</sup> These characteristics make the Lemieux-Johnson oxidation a widely employed transformation in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs).<sup>[2][4]</sup>

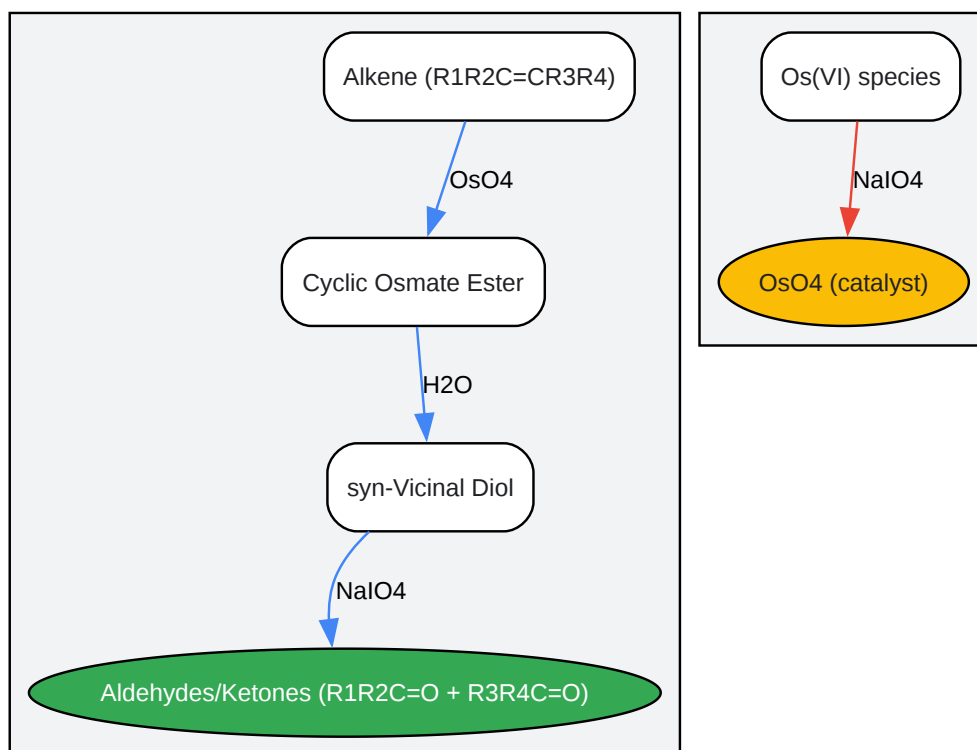
## Mechanism of Action

The Lemieux-Johnson oxidation proceeds via a two-step catalytic cycle:

- Syn-dihydroxylation: The osmium tetroxide reacts with the alkene in a [3+2] cycloaddition to form a cyclic osmate ester. This intermediate is then hydrolyzed to yield a syn-vicinal diol, reducing the osmium from Os(VIII) to Os(VI).<sup>[2][5]</sup>
- Oxidative Cleavage and Catalyst Regeneration: The sodium periodate cleaves the C-C bond of the vicinal diol to form the two carbonyl compounds.<sup>[5]</sup> Concurrently, the periodate re-oxidizes the Os(VI) species back to Os(VIII), thus regenerating the catalyst for the next cycle.<sup>[1]</sup>

## Diagram of the Catalytic Cycle

Catalytic Cycle of the Lemieux-Johnson Oxidation



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Lemieux-Johnson oxidation.

## Applications in Pharmaceutical and Complex Molecule Synthesis

The Lemieux-Johnson oxidation is a key transformation in the synthesis of various pharmaceutical intermediates and complex natural products. Its reliability and functional group tolerance make it a preferred method for introducing carbonyl functionalities.

- **Artemisinin Derivatives:** This reaction has been utilized in the synthesis of novel artemisinin derivatives, which have shown promising anti-cancer activity. The modification of a side

chain on 10-deoxoallylartemisinin was achieved using Lemieux-Johnson conditions.[6]

- **tert-Butyl (2-oxoethyl) carbamate:** This valuable synthon, widely used in the synthesis of modern APIs, is efficiently prepared via the Lemieux-Johnson oxidation. The reaction provides higher yields compared to ozonolysis and proceeds under more favorable conditions.[6]
- **Total Synthesis of (-)-Exiguolide:** The total synthesis of this marine macrolide employed the Lemieux-Johnson oxidation to cleave a carbon-carbon double bond, generating an aldehyde that was crucial for the subsequent formation of a pyran substructure.

## Experimental Protocols

### General Protocol for Lemieux-Johnson Oxidation

This protocol provides a general procedure for the oxidative cleavage of an alkene. The specific amounts of reagents and reaction time may need to be optimized for different substrates.

Materials:

- Alkene substrate
- Dioxane or Tetrahydrofuran (THF)
- Water (deionized)
- Osmium tetroxide ( $\text{OsO}_4$ ), 2.5% solution in t-butanol
- Sodium periodate ( $\text{NaIO}_4$ )
- 2,6-Lutidine (optional, but recommended for improved yields)
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Ethyl acetate or Dichloromethane (DCM) for extraction
- Brine (saturated  $\text{NaCl}$  solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq). Dissolve the alkene in a suitable solvent system, such as a 3:1 mixture of dioxane:water or THF:water (to make a final concentration of 0.1-0.2 M).
- **Addition of Reagents:** To the stirred solution, add 2,6-lutidine (1.1 eq, optional). Then, add the osmium tetroxide solution (0.01-0.05 eq). The solution may turn a light brown or yellow color.
- **Addition of Periodate:** Add sodium periodate (2.1-4.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and the temperature should be monitored. A cooling bath (ice-water) can be used if necessary. The reaction mixture will typically become a suspension.
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete (typically 1-24 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 15-30 minutes, during which the color of the mixture should fade.
- **Extraction:** Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash with 1 M HCl (if 2,6-lutidine was used), followed by water, and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde or ketone.

## Safety Precautions for Handling Osmium Tetroxide

Osmium tetroxide is highly toxic, volatile, and can cause severe irritation to the eyes, skin, and respiratory tract. It is imperative to handle  $\text{OsO}_4$  with extreme caution in a well-ventilated chemical fume hood.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.
- **Handling:**  $\text{OsO}_4$  should be handled exclusively in a certified chemical fume hood. It is often supplied as a solution in a sealed ampoule or as crystals. If working with the solid, take care to avoid generating dust.
- **Storage:** Store  $\text{OsO}_4$  in a clearly labeled, tightly sealed container in a ventilated and secure location.
- **Quenching and Waste Disposal:** Any glassware or equipment that comes into contact with  $\text{OsO}_4$  should be quenched with a sodium sulfite solution before being removed from the fume hood. All  $\text{OsO}_4$  waste must be disposed of as hazardous waste according to institutional guidelines.

## Data Presentation: Substrate Scope and Yields

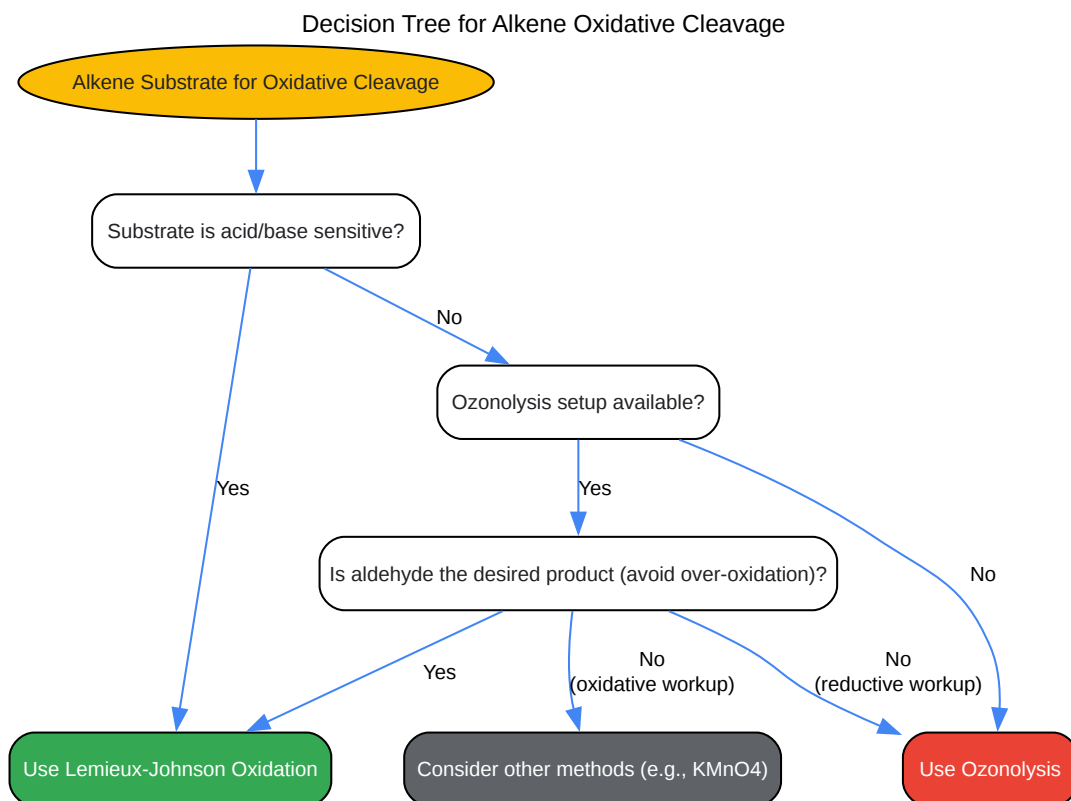
The Lemieux-Johnson oxidation is applicable to a wide range of alkene substrates. The following table summarizes representative examples with their corresponding reaction conditions and yields.

Entry	Substrate	Product(s)	Conditions	Time	Yield (%)
1	Styrene	Benzaldehyde	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , Dioxane/H <sub>2</sub> O	RT	-
2	Cyclohexene	Adipaldehyde	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , THF/H <sub>2</sub> O	18 h	84
3	1-Octene	Heptanal	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , 2,6-lutidine, Dioxane/H <sub>2</sub> O	30 min	86
4	Anethole	Anisaldehyde and Acetaldehyde	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , THF/H <sub>2</sub> O	-	-
5	Indene	2-Carboxybenzaldehyde	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , Dioxane/H <sub>2</sub> O	O/N	79

Note: Yields are for the isolated product. "RT" denotes room temperature, and "O/N" denotes overnight.

## Logical Workflow for Oxidative Cleavage Method Selection

The choice between the Lemieux-Johnson oxidation and other methods like ozonolysis depends on several factors. The following diagram illustrates a decision-making workflow.



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting an oxidative cleavage method.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Lemieux-Johnson oxidation using a catalytic amount of OsO<sub>4</sub> and periodate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084318#lemieux-johnson-oxidation-using-a-catalytic-amount-of-oso4-and-periodate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)